(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
CAS No.: 1352721-92-6
Cat. No.: VC0114019
Molecular Formula: C12H19NO5
Molecular Weight: 257.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352721-92-6 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.286 |
| IUPAC Name | (2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1 |
| Standard InChI Key | OZAWLTYEPXIRGI-VIFPVBQESA-N |
| SMILES | CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O |
Introduction
Chemical Identification and Structural Features
Molecular Properties
Key Structural Elements
The compound features:
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Piperidine ring: A six-membered nitrogen-containing ring with a 4-oxo (lactam) group, conferring rigidity and reactivity.
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tert-Butoxycarbonyl (Boc) group: A protecting group for the carboxylic acid, enabling selective deprotection under acidic conditions.
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Oxoethyl substituent: A 2-oxoethyl moiety linked to the piperidine nitrogen, facilitating nucleophilic substitutions.
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Chiral center: The (S)-configuration at the 2-position of the piperidine ring governs stereochemical outcomes in reactions .
Synthetic Routes and Preparation
General Synthesis Strategy
The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the piperidine nitrogen. A representative method includes:
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Reaction of tert-butyl bromoacetate with a 4-oxopiperidine-2-carboxylic acid derivative under basic conditions (e.g., potassium tert-butoxide).
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Protection of the carboxylic acid: The Boc group is introduced to stabilize the intermediate and prevent side reactions .
Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Base | Potassium tert-butoxide | |
| Solvent | Polar aprotic (e.g., DMF, THF) | |
| Temperature | Room temperature or mild heating |
Challenges and Optimization
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Stereocontrol: Maintaining the (S)-configuration during synthesis requires careful choice of chiral starting materials or catalysts .
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Yield: Reported yields vary depending on reaction conditions, with optimized protocols achieving >90% purity .
Applications in Organic and Medicinal Chemistry
Role as a Synthetic Intermediate
This compound serves as a precursor for:
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Peptide synthesis: The Boc-protected carboxylic acid facilitates coupling with amines or other nucleophiles .
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Heterocyclic compounds: The 4-oxopiperidine core is a scaffold for constructing bioactive molecules, such as morpholine derivatives.
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Chiral auxiliaries: The (S)-configuration enables asymmetric synthesis of enantiomerically pure products .
Case Study: Synthesis of (S)-3-Morpholinyl Carboxylic Acid
A key application involves converting the oxoethyl group into a morpholine ring via:
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Reductive amination: Reaction with morpholine under hydrogenation conditions.
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Deprotection: Removal of the Boc group with trifluoroacetic acid (TFA).
Physical and Chemical Properties
Stability and Reactivity
Spectroscopic Data
| Hazard | Details | Source |
|---|---|---|
| Toxicity | Acute toxicity data not reported; handle with gloves and fume hood | |
| Storage | Cool, dry, ventilated environment | |
| Waste Disposal | Follow local regulations for organic acids |
Research Gaps and Future Directions
Unexplored Reactivity
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Cross-coupling reactions: Potential for Suzuki or Buchwald-Hartwig couplings at the piperidine nitrogen.
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Catalytic asymmetric synthesis: Developing enantioselective methods to enhance stereocontrol.
Biological Studies
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Screening for bioactivity: Testing derivatives against protein targets (e.g., kinases, proteases).
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Metabolic stability: Evaluating in vitro metabolism to guide drug design.
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